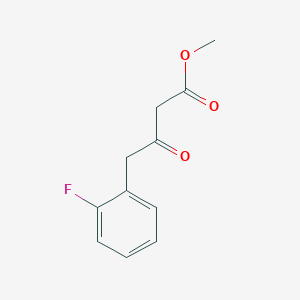

Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(2-fluorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-15-11(14)7-9(13)6-8-4-2-3-5-10(8)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVFDTCYGDLQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(2-fluorophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a keto-ester of interest in organic synthesis and medicinal chemistry. Due to the limited publicly available data for this specific isomer, this document combines reported experimental data with general principles for related compounds to offer a thorough resource.

Chemical Identity and Properties

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁FO₃ | [1] |

| Molecular Weight | 210.20 g/mol | [1] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 95–98 °C at 0.08 mmHg | [1] |

| Infrared (IR) Spectrum | 1746, 1722, 1235 cm⁻¹ | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.27 (m, 1H), 7.19 (td, J = 7.6, 1.9 Hz, 1H), 7.13–7.03 (complex, 2H), 3.87 (s, 2H), 3.72 (s, 3H), 3.53 (s, 2H) | [1] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 199.2, 167.5, 161.0 (d, J = 246.1 Hz), 131.8 (d, J = 4.1 Hz), 129.4 (d, J = 6.5 Hz), 124.4 (d, J = 3.6 Hz), 120.7 (d, J = 16.1 Hz), 115.5 (d, J = 21.7 Hz), 52.4, 48.2, 43.1 (d, J = 2.5 Hz) | [1] |

| Mass Spectrum (m/z) | 210 (M⁺) | [1] |

Experimental Protocols

2.1. Synthesis of this compound

The following is a representative experimental protocol for the synthesis of the title compound, based on established organic chemistry methodologies for β-keto ester synthesis. This procedure is illustrative and may require optimization for specific laboratory conditions.

Reaction Scheme:

Methodology:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a strong base (e.g., sodium hydride, 1.2 equivalents) and anhydrous aprotic solvent (e.g., tetrahydrofuran).

-

Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Methyl acetoacetate (1.0 equivalent) is added dropwise to the stirred suspension. The mixture is allowed to stir at this temperature for 30 minutes to facilitate the formation of the enolate.

-

Acylation: 2-Fluorobenzoyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. After the addition is complete, the reaction is slowly warmed to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a colorless oil.[1]

Role in Drug Discovery and Development

While specific biological activities of this compound are not extensively documented, the β-keto ester moiety is a valuable pharmacophore and a versatile intermediate in the synthesis of more complex molecules.

3.1. Versatile Synthetic Intermediate:

β-keto esters like the title compound are crucial building blocks in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, making them key intermediates in the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds. For instance, similar structures are used in the synthesis of derivatives with potential anti-inflammatory, analgesic, and antimicrobial activities.[2]

3.2. "Magic Methyl" Concept in Medicinal Chemistry:

The strategic placement of a methyl group can significantly impact a molecule's pharmacological profile, a concept often referred to as the "magic methyl" effect.[3] While not directly applicable to the methyl ester of the title compound, the principle highlights the importance of small structural modifications in drug design. The methyl group can influence a compound's conformation, lipophilicity, and metabolic stability, thereby affecting its binding affinity to biological targets and its pharmacokinetic properties.[3]

3.3. Fluorine in Drug Design:

The inclusion of a fluorine atom, as in this compound, is a common strategy in modern drug design. The fluorine atom can alter the electronic properties of the molecule, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable electrostatic interactions.

Signaling Pathways

There is currently no direct evidence linking this compound to specific signaling pathways. Its utility in drug discovery would be as a precursor to more complex molecules designed to interact with specific biological targets, such as kinases, ion channels, or receptors, which are integral components of various signaling cascades. For example, related heterocyclic structures synthesized from keto-esters have been investigated as inhibitors of Aurora kinases, which play a crucial role in cell cycle regulation and are targets in cancer therapy.[4]

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and drug discovery. While detailed biological data for this specific compound is sparse, its structural features—a reactive β-keto ester system and a fluorinated aromatic ring—make it an attractive starting material for the synthesis of novel therapeutic agents. Further research into its own potential biological activities and its applications in the synthesis of complex molecular architectures is warranted.

References

- 1. 3.3. This compound (9) [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 4-(4-chlorophenyl)-4-oxobutanoate AldrichCPR 7148-01-8 [sigmaaldrich.com]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-(2-fluorophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a fluorinated β-keto ester of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating a fluorophenyl group, makes it a valuable building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The presence of the fluorine atom can significantly influence the molecule's chemical reactivity, metabolic stability, and biological activity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, and a detailed protocol for its synthesis.

Molecular Structure and Properties

The molecular structure of this compound consists of a butanoate backbone with a ketone at the C3 position and a methyl ester at the C1 position. A 2-fluorophenyl group is attached to the C4 position. This β-keto ester, like others, can exist in equilibrium between its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁FO₃ |

| Molecular Weight | 210.20 g/mol |

| Boiling Point | 95–98 °C (at 0.08 mm Hg) |

| Appearance | Colorless oil |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.27 | m | 1H | Aromatic CH |

| 7.19 | td, J = 7.6, 1.9 Hz | 1H | Aromatic CH |

| 7.13–7.03 | complex | 2H | Aromatic CH |

| 3.87 | s | 2H | C4-H₂ |

| 3.72 | s | 3H | OCH₃ |

| 3.53 | s | 2H | C2-H₂ |

Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 199.2 | C3 (Ketone C=O) |

| 167.5 | C1 (Ester C=O) |

| 161.0 (d, J = 246.1 Hz) | C-F of Phenyl Ring |

| 131.8 (d, J = 4.1 Hz) | Aromatic CH |

| 129.4 (d, J = 6.5 Hz) | Aromatic CH |

| 124.4 (d, J = 3.6 Hz) | Aromatic CH |

| 120.7 (d, J = 16.1 Hz) | Aromatic C |

| 115.5 (d, J = 21.7 Hz) | Aromatic CH |

| 52.4 | OCH₃ |

| 48.2 | C4 |

| 43.1 (d, J = 2.5 Hz) | C2 |

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Key Peaks/Values |

| IR (cm⁻¹) | 1746 (Ester C=O), 1722 (Ketone C=O), 1235 (C-O) |

| MS (m/z) | 210 (M⁺, corresponding to C₁₁H₁₁FO₃) |

Synthesis of this compound

The synthesis of this compound can be achieved via a Claisen condensation reaction. A general and adaptable protocol, based on the synthesis of the analogous methyl 4-phenyl-3-oxobutanoate, is provided below. This method involves the reaction of a phenylacetyl chloride derivative with Meldrum's acid, followed by methanolysis.

Experimental Protocol: Synthesis via Meldrum's Acid and Phenylacetyl Chloride Derivative

Materials:

-

2-Fluorophenylacetyl chloride

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

2 M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Cyclohexane

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Meldrum's acid (1.0 equivalent) in dichloromethane. Cool the solution to 0°C using an ice bath.

-

Addition of Pyridine: Slowly add pyridine (1.0 equivalent) to the cooled solution over a period of 15 minutes.

-

Addition of Acyl Chloride: Prepare a solution of 2-fluorophenylacetyl chloride (1.0 equivalent) in dichloromethane. Add this solution dropwise to the reaction mixture at 0°C over 2 hours.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for 90 minutes, and then allow it to warm to room temperature and stir for an additional 60 minutes.

-

Work-up: To the reaction mixture, add dichloromethane and 2 M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

-

Methanolysis: Suspend the resulting crude product in methanol and heat the mixture to reflux for 3 hours.

-

Purification: After cooling, concentrate the mixture in vacuo. Purify the residue by flash column chromatography using a mixture of cyclohexane and ethyl acetate as the eluent to yield the final product, this compound, as a colorless oil.

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis of this compound.

Conclusion

This technical guide provides essential information on the molecular structure, properties, and synthesis of this compound. The detailed spectroscopic data and experimental protocol are intended to be a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science, facilitating the use of this versatile building block in their research endeavors.

An In-depth Technical Guide to Methyl 4-(2-fluorophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a fluorinated β-keto ester of interest in organic synthesis and potentially in medicinal chemistry. Its structure combines a reactive β-keto ester moiety with a fluorophenyl group, a common substituent in pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its known and potential biological significance.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁FO₃ | [1] |

| Molecular Weight | 210.20 g/mol | [1] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 95–98 °C at 0.08 mmHg | [1] |

| Infrared (IR) Spectroscopy (cm⁻¹) | 1746, 1722, 1235 | [1] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.27 (m, 1H), 7.19 (td, J = 7.6, 1.9 Hz, 1H), 7.13–7.03 (complex, 2H), 3.87 (s, 2H), 3.72 (s, 3H), 3.53 (s, 2H) | [1] |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 199.2, 167.5, 161.0 (d, J = 246.1 Hz), 131.8 (d, J = 4.1 Hz), 129.4 (d, J = 6.5 Hz), 124.4 (d, J = 3.6 Hz), 120.7 (d, J = 16.1 Hz), 115.5 (d, J = 21.7 Hz), 52.4, 48.2, 43.1 (d, J = 2.5 Hz) | [1] |

| Mass Spectrometry (m/z) | 210 (M⁺) | [1] |

Synthesis of this compound

The synthesis of this compound has been reported as a precursor in a one-pot [3+3] aldol-SNAr-dehydration annulation sequence. The following is a detailed experimental protocol for its preparation.

Experimental Protocol

General Procedure for the Synthesis of Methyl 4-(Aryl)-3-oxobutanoates

To a solution of dimethyl 1,3-acetonedicarboxylate (1.0 equivalent) in anhydrous methanol (0.5 M) is added a 25% solution of sodium methoxide in methanol (1.1 equivalents). The resulting mixture is stirred at room temperature for one hour. Subsequently, the appropriate aryl halide (e.g., 2-fluorobenzyl bromide) (1.0 equivalent) is added, and the reaction mixture is refluxed for 12 hours.

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a 6 M aqueous solution of hydrochloric acid and refluxed for 4 hours to effect decarboxylation. The mixture is cooled, and the pH is adjusted to 8 with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired methyl 4-(aryl)-3-oxobutanoate.

For the specific synthesis of this compound, 2-fluorobenzyl halide would be used as the starting aryl halide.

References

Spectroscopic Analysis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate: A Technical Guide

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside data from structurally similar compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of this compound for identification, characterization, and quality control purposes.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known data for analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 - 7.40 | Multiplet | 4H | Aromatic protons (C₆H₄F) |

| ~ 3.90 | Singlet | 2H | -CH₂- (next to phenyl group) |

| ~ 3.70 | Singlet | 3H | -OCH₃ (methyl ester) |

| ~ 3.50 | Singlet | 2H | -CH₂- (between carbonyls) |

Note: The presence of the fluorophenyl group and the keto-enol tautomerism of the β-ketoester can lead to more complex spectra than this simplified prediction.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 | Ketone Carbonyl (C=O) |

| ~ 168 | Ester Carbonyl (C=O) |

| ~ 160 (d, J ≈ 245 Hz) | Aromatic C-F |

| ~ 115 - 135 | Aromatic Carbons |

| ~ 52 | -OCH₃ (methyl ester) |

| ~ 49 | -CH₂- (between carbonyls) |

| ~ 45 | -CH₂- (next to phenyl group) |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2850 - 3000 | Medium | Aliphatic C-H stretch |

| ~ 1745 | Strong | Ester C=O stretch |

| ~ 1720 | Strong | Ketone C=O stretch |

| ~ 1600, 1490 | Medium-Weak | Aromatic C=C stretch |

| ~ 1200 - 1300 | Strong | C-O stretch (ester) |

| ~ 1220 | Strong | C-F stretch |

MS (Mass Spectrometry) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular Ion) |

| 179 | [M - OCH₃]⁺ |

| 151 | [M - COOCH₃]⁺ |

| 109 | [F-C₆H₄-CH₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[1] Transfer the solution to an NMR tube using a glass Pasteur pipette.[1] If any solid particles are present, filter the solution before transferring it to the NMR tube to avoid interfering with the shimming process.[1]

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. The instrument is typically a 400 or 500 MHz spectrometer.

-

Data Acquisition : The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are calibrated relative to an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[2] Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[2] Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

-

Instrument Setup : Place the salt plate into the sample holder of the FT-IR spectrometer.[2]

-

Data Acquisition : Record a background spectrum of the empty salt plate. Then, acquire the sample spectrum. The instrument measures the interference pattern of the infrared light, and a Fourier transform is used to obtain the final spectrum of transmittance or absorbance versus wavenumber.[3]

-

Data Analysis : The positions and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule.[3][4]

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[5] Further dilute this solution to a final concentration of about 10-100 µg/mL.[5] Filter the solution if any precipitate is present.[5]

-

Ionization : The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[6][7] In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a radical cation (molecular ion).[6][7]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.[6]

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[6] The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. Methyl 4-oxobutyrate | C5H8O3 | CID 83779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. METHYL 4-(4-CHLOROPHENYL)-2-(3-FLUOROPHENYL)-4-OXOBUTANOATE CAS#: 344280-94-0 [amp.chemicalbook.com]

- 6. Methyl-4-(4-Fluorophenyl)-4-oxobutanoate(39560-31-1) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Physical properties of Methyl 4-(2-fluorophenyl)-3-oxobutanoate (melting point, boiling point)

An In-depth Technical Guide on the Physical Properties of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound, a key intermediate in various synthetic pathways. The document details its melting and boiling points, supported by experimental protocols for their determination, and outlines a typical synthesis workflow.

Core Physical Properties

This compound is a colorless oil at room temperature.[1] This physical state indicates that its melting point is below standard ambient temperature. The following table summarizes the available quantitative data on its key physical properties.

| Physical Property | Value | Conditions |

| Boiling Point | 95–98 °C | at 0.08 mm Hg |

| Melting Point | Below room temperature | Not precisely determined |

| Appearance | Colorless oil | Standard temperature and pressure |

Experimental Protocols

The following sections describe detailed methodologies for the determination of the boiling and melting points of this compound.

Determination of Boiling Point under Vacuum

The boiling point of this compound was determined under reduced pressure to prevent decomposition at higher temperatures. A common apparatus for this procedure is a short-path distillation setup.

Apparatus:

-

Round-bottom flask

-

Short-path distillation head with a condenser and collection flask

-

Thermometer and a thermometer adapter

-

Vacuum pump with a pressure gauge

-

Heating mantle with a stirrer

-

Cold trap

Procedure:

-

The crude this compound is placed in the round-bottom flask along with a magnetic stir bar.

-

The short-path distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.

-

The thermometer is positioned such that the top of the bulb is level with the side arm leading to the condenser.

-

The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level (e.g., 0.08 mm Hg).

-

The cooling fluid is circulated through the condenser.

-

The sample is heated gently with stirring.

-

The temperature at which the liquid is actively boiling and the condensate is consistently collecting in the receiving flask is recorded as the boiling point range.

Determination of Melting Point (for oily substances)

As this compound is an oil at room temperature, its melting point (or more accurately, its freezing point) would be determined by cooling the substance until it solidifies.

Apparatus:

-

Small test tube or capillary tube

-

Low-temperature thermometer or a temperature probe

-

Cooling bath (e.g., ice-salt mixture or a cryocooler)

-

Stirring rod

Procedure:

-

A small sample of the purified oil is placed in a test tube.

-

A low-temperature thermometer or temperature probe is immersed in the oil.

-

The test tube is gradually cooled in the cooling bath while gently stirring the oil with the thermometer or a stirring rod to ensure uniform temperature.

-

The temperature is recorded at which the first crystals appear and the temperature at which the entire sample solidifies. This range is reported as the freezing/melting point. For oils, this transition may occur over a range of a few degrees.

Synthesis Workflow

This compound is typically synthesized via a Claisen condensation reaction. The following diagram illustrates the general workflow for its preparation and purification.

Caption: General workflow for the synthesis and purification of this compound.

References

Solubility Profile of Methyl 4-(2-fluorophenyl)-3-oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methyl 4-(2-fluorophenyl)-3-oxobutanoate, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document furnishes qualitative solubility information, detailed experimental protocols for solubility determination, and standardized workflows for its synthesis and analysis.

Core Topic: Solubility of this compound

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in various organic solvents has not been published. Researchers are encouraged to determine this data empirically using the protocols outlined in the following section.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent. These protocols can be adapted based on the specific compound and solvent characteristics.

Method 1: Gravimetric Method (Shake-Flask)

This is a standard method for determining the equilibrium solubility of a compound in a solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To ensure that no undissolved solid is transferred, filter the solution using a syringe filter that is compatible with the solvent.

-

Solvent Evaporation and Quantification: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL or mg/mL).

Method 2: Spectroscopic Method (UV-Vis or HPLC)

This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method.

Materials:

-

Same as the gravimetric method, plus:

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Quartz cuvettes (for UV-Vis)

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 from the Gravimetric Method to prepare a filtered saturated solution.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve:

-

For UV-Vis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

For HPLC: Inject a known volume of each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

-

Analysis of Saturated Solution: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Quantification:

-

For UV-Vis: Measure the absorbance of the diluted saturated solution.

-

For HPLC: Inject the diluted saturated solution into the HPLC system and record the peak area.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account. This concentration represents the solubility of the compound in the solvent at the specified temperature.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of β-keto esters, which is applicable to the preparation of this compound.

References

Methodological & Application

Application Notes and Protocols: Methyl 4-(2-fluorophenyl)-3-oxobutanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a versatile β-ketoester intermediate of significant interest in synthetic organic chemistry and drug discovery. Its structural features, particularly the presence of a reactive β-ketoester moiety and a fluorinated phenyl ring, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. The fluorine substitution can enhance metabolic stability and binding affinity of the final products. This document provides detailed application notes and experimental protocols for the use of this compound in two key multicomponent reactions: the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs) and the Hantzsch pyridine synthesis.

Applications in Medicinal Chemistry

Dihydropyrimidinones (DHPMs) and their derivatives, synthesized using this compound, are a class of compounds with a broad spectrum of biological activities. They are notably recognized as calcium channel blockers, which are crucial in the management of cardiovascular diseases such as hypertension and angina.[1][2] The DHPM scaffold is a key component in several commercial drugs.[3] Furthermore, derivatives of DHPMs have shown promise as anti-inflammatory, anti-HIV, and anticancer agents.[3][4]

Similarly, the 1,4-dihydropyridine core, accessible through the Hantzsch synthesis, is the foundational structure for a major class of calcium channel blockers, including well-known drugs like nifedipine and amlodipine.[5][6] The incorporation of the 2-fluorophenyl moiety from this compound can lead to novel dihydropyridine derivatives with potentially improved pharmacological profiles.

Data Presentation: Representative Reaction Yields

The following tables summarize typical yields for Biginelli and Hantzsch reactions using analogs of this compound, providing an expected range for synthesis planning.

Table 1: Expected Yields for the Biginelli Reaction with Substituted Phenyl β-Ketoesters

| Aldehyde | β-Ketoester | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | H4SiMo12O4 | Ethanol/MeCN | 52-82 | [3] |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | KH2PO4/PEG400 | Solvent-free | 93 | [7] |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | KH2PO4/PEG400 | Solvent-free | 91 | [7] |

| 4-Hydroxy-3-methoxybenzaldehyde | Ethyl acetoacetate | KH2PO4/PEG400 | Solvent-free | 85 | [7] |

Table 2: Expected Yields for the Hantzsch Pyridine Synthesis with β-Ketoesters

| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA (ultrasound) | 96 | [5] |

| Various aldehydes | Ethyl acetoacetate | Ammonia | None (refluxing ethanol) | Generally moderate | [8] |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Phenylboronic acid | High | [9] |

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one Derivatives via the Biginelli Reaction

This protocol describes a general procedure for the one-pot synthesis of dihydropyrimidinones from this compound, an aldehyde, and urea (or thiourea).

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

-

Urea or Thiourea

-

Catalyst (e.g., 10 mol% p-toluenesulfonic acid (p-TSA) or Lewis acids like ZnCl2)

-

Solvent (e.g., Ethanol or solvent-free)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) apparatus

-

Recrystallization solvent (e.g., Ethanol)

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 eq), the chosen aldehyde (1.0 eq), and urea or thiourea (1.2 eq).

-

Add the catalyst (e.g., p-TSA, 0.1 eq).

-

If using a solvent, add ethanol (10-15 mL). For solvent-free conditions, proceed to the next step.

-

Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the reaction mixture to reflux (for ethanol, approx. 80 °C) with vigorous stirring. For solvent-free conditions, heat to 100-110 °C.

-

Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate). The reaction is typically complete within 2-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter the solid product and wash it with cold ethanol.

-

If no precipitate forms, pour the reaction mixture into ice-cold water and stir for 15-20 minutes to induce precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure dihydropyrimidinone derivative.

Protocol 2: Synthesis of 1,4-Dihydropyridine Derivatives via the Hantzsch Synthesis

This protocol outlines the synthesis of 1,4-dihydropyridines using this compound, an aldehyde, and a nitrogen source.

Materials:

-

This compound (2.0 eq)

-

Aromatic or aliphatic aldehyde (e.g., 2-chlorobenzaldehyde) (1.0 eq)

-

Ammonium acetate or aqueous ammonia (1.0 eq)

-

Solvent (e.g., Ethanol or Acetic Acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) apparatus

-

Purification system (e.g., column chromatography or recrystallization solvent)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (2.0 eq) in the chosen solvent (e.g., ethanol).

-

Add the nitrogen source, such as ammonium acetate (1.0 eq).

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC. The reaction time can vary from 3 to 12 hours depending on the substrates.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 1,4-dihydropyridine derivative.

Visualizations

Caption: Mechanism of the Biginelli Reaction.

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Caption: General Experimental Workflow for Multicomponent Reactions.

References

- 1. jmedchem.com [jmedchem.com]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 7. mdpi.org [mdpi.org]

- 8. scispace.com [scispace.com]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

Application Notes and Protocols: Methyl 4-(2-fluorophenyl)-3-oxobutanoate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a key building block in the synthesis of various pharmaceutical compounds. Its unique chemical structure, featuring a β-ketoester moiety and a fluorinated phenyl ring, makes it a versatile precursor for the construction of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant molecules, with a focus on the anti-HIV drug Doravirine.

Physicochemical Data of this compound

A summary of the key physicochemical data for the precursor is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₁FO₃ |

| Molecular Weight | 210.20 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 95–98 °C (0.08 mm Hg) |

| Infrared (IR) Spectroscopy (cm⁻¹) | 1746, 1722, 1235 |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.27 (m, 1H), 7.19 (td, J = 7.6, 1.9 Hz, 1H), 7.13–7.03 (complex, 2H), 3.87 (s, 2H), 3.72 (s, 3H), 3.53 (s, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 199.2, 167.5, 161.0 (d, J = 246.1 Hz), 131.8 (d, J = 4.1 Hz), 129.4 (d, J = 6.5 Hz), 124.4 (d, J = 3.6 Hz), 120.7 (d, J = 16.1 Hz), 115.5 (d, J = 21.7 Hz), 52.4, 48.2, 43.1 (d, J = 2.5 Hz) |

| Mass Spectrometry (m/z) | 210 (M⁺) |

Application in the Synthesis of Doravirine

This compound is a crucial precursor for the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] The synthesis involves the formation of a key pyridone intermediate.

Mechanism of Action of Doravirine

Doravirine functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme. It binds to an allosteric site on the enzyme, inducing a conformational change that disrupts the active site and prevents the conversion of viral RNA into DNA, thus halting viral replication.

Caption: Mechanism of action of Doravirine.

Synthetic Workflow for Doravirine

The synthesis of Doravirine from this compound can be conceptualized in the following workflow.

Caption: Synthetic workflow for Doravirine.

Experimental Protocols

Synthesis of this compound

A documented protocol for the synthesis of the precursor itself provides a yield of 68%.[2]

Table 2: Synthesis of this compound [2]

| Parameter | Value |

| Reactants | 2-Fluorophenylacetic acid, Meldrum's acid, etc. (multi-step synthesis) |

| Yield | 68% |

| Appearance | Colorless oil |

Proposed Protocol for the Synthesis of the Pyridone Intermediate

While a specific protocol for the direct conversion of this compound to the corresponding pyridone in the context of Doravirine synthesis is not explicitly detailed in the reviewed literature, a general approach based on the Guareschi-Thorpe condensation can be proposed. This involves the reaction of the β-ketoester with cyanoacetamide in the presence of a base.

Materials:

-

This compound

-

Cyanoacetamide

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (for workup)

Procedure:

-

Dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

-

Add cyanoacetamide (1.0 equivalent) to the solution and stir until it dissolves.

-

Add this compound (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the 3-cyano-4-(2-fluorophenyl)-6-hydroxy-2-pyridone intermediate.

Note: This is a generalized protocol and may require optimization of reaction conditions such as temperature, reaction time, and stoichiometry.

Synthesis of Doravirine from the Pyridone Intermediate

The subsequent steps for the synthesis of Doravirine from the pyridone intermediate have been reported with high yields. A robust kilo-scale synthesis has been developed, indicating the efficiency of the later stages of the synthesis.[2]

Table 3: Key Steps in Doravirine Synthesis

| Step | Description | Yield | Reference |

| Pyridone Formation | Cyclocondensation to form the core pyridone structure. | (Proposed) | - |

| Coupling | Coupling of the pyridone intermediate with the triazolone side chain. | High | [2] |

| Final Assembly | Final synthetic modifications to yield Doravirine. | 37% overall yield (6 steps) | [2] |

Application in the Synthesis of Triazolo[4,5-b]pyridin-5-amine Derivatives

Despite a thorough literature search, no significant evidence was found to suggest that this compound is a common or documented precursor for the synthesis of triazolo[4,5-b]pyridin-5-amine derivatives. The synthesis of these compounds typically proceeds through alternative synthetic routes.

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis, most notably in the production of the anti-HIV drug Doravirine. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the field of drug development. While the initial cyclocondensation to the pyridone intermediate from this specific precursor requires further optimization, the overall synthetic pathway to Doravirine is well-established and efficient. Further research may uncover additional applications for this important building block in the synthesis of other novel therapeutic agents.

References

Application Notes and Protocols: Reaction of Methyl 4-(2-fluorophenyl)-3-oxobutanoate with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazole, pyrimidine, and pyridine derivatives using Methyl 4-(2-fluorophenyl)-3-oxobutanoate as a key starting material. The following sections detail the reaction pathways and provide step-by-step experimental procedures.

Synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-5(4H)-one via Reaction with Hydrazine

The reaction of this compound with hydrazine hydrate is a classic example of the Knorr pyrazole synthesis, which proceeds via a cyclocondensation reaction to yield the corresponding pyrazolone derivative. This scaffold is a common feature in many biologically active molecules.

Reaction Pathway

Caption: Knorr Pyrazole Synthesis Pathway.

Experimental Protocol

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-(2-fluorophenyl)-1H-pyrazol-5(4H)-one.

Representative Data

| Amine | Product | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |

| Hydrazine hydrate | 3-(2-Fluorophenyl)-1H-pyrazol-5(4H)-one | Ethanol | Acetic Acid | 3 | Reflux | ~85-95 |

Note: The yield is an estimate based on similar reactions reported in the literature for fluorinated β-ketoesters.

Synthesis of Pyrimidine Derivatives via Biginelli Reaction

This compound can participate in the Biginelli reaction, a one-pot cyclocondensation with an aldehyde and urea or thiourea to form dihydropyrimidinones or thiones, which are valuable scaffolds in medicinal chemistry.

Reaction Pathway

Caption: Biginelli Reaction Pathway.

Experimental Protocol

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde (e.g., Benzaldehyde)

-

Urea or Thiourea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

Procedure:

-

Combine this compound (1 equivalent), the chosen aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in a round-bottom flask.

-

Add ethanol as the solvent and a few drops of concentrated hydrochloric acid as the catalyst.

-

Heat the mixture to reflux with stirring for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate.

-

If a precipitate forms, collect it by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Representative Data

| Aldehyde | Amine Source | Product | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |

| Benzaldehyde | Urea | 4-(2-Fluorophenyl)-6-methyl-2-oxo-5-(methoxycarbonyl)-1,2,3,4-tetrahydropyrimidine | Ethanol | HCl | 6 | Reflux | ~70-85 |

| 4-Chlorobenzaldehyde | Thiourea | 4-(2-Fluorophenyl)-6-methyl-5-(methoxycarbonyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine | Ethanol | HCl | 6 | Reflux | ~65-80 |

Note: Yields are estimates based on analogous Biginelli reactions.

Synthesis of Dihydropyridine Derivatives via Hantzsch Synthesis

The Hantzsch pyridine synthesis allows for the creation of dihydropyridine structures from a β-ketoester, an aldehyde, and ammonia. These products can subsequently be oxidized to the corresponding pyridine.

Reaction Pathway

Caption: Hantzsch Pyridine Synthesis Pathway.

Experimental Protocol

Materials:

-

This compound

-

An aldehyde (e.g., Formaldehyde or Benzaldehyde)

-

Ammonium acetate (as ammonia source)

-

Ethanol or Methanol

-

Optional oxidizing agent (e.g., nitric acid, DDQ)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

Procedure:

-

In a round-bottom flask, combine this compound (2 equivalents), the aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents).

-

Add ethanol or methanol as the solvent.

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting 1,4-dihydropyridine by column chromatography or recrystallization.

-

(Optional) To synthesize the corresponding pyridine, dissolve the purified dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent until the reaction is complete (monitored by TLC). Then, work up the reaction and purify the pyridine product.

Representative Data

| Aldehyde | Amine Source | Product | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Formaldehyde | Ammonium acetate | Dimethyl 2,6-bis(2-fluorobenzoyl)-1,4-dihydropyridine-3,5-dicarboxylate | Ethanol | 8 | Reflux | ~60-75 |

| Benzaldehyde | Ammonium acetate | Dimethyl 2,6-bis(2-fluorobenzoyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Methanol | 10 | Reflux | ~65-80 |

Note: Yields are estimates based on analogous Hantzsch syntheses.

General Experimental Workflow

Caption: General Laboratory Workflow.

Application of Methyl 4-(2-fluorophenyl)-3-oxobutanoate in Medicinal Chemistry: A Focus on the Synthesis of Olutasidenib

Introduction:

Methyl 4-(2-fluorophenyl)-3-oxobutanoate and its structural analogs are versatile fluorinated β-ketoester building blocks of significant interest in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This document details the application of this compound derivatives in the synthesis of Olutasidenib (FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), which received FDA approval for the treatment of relapsed or refractory acute myeloid leukemia (AML).[1][2][3]

Application in the Synthesis of Olutasidenib:

Olutasidenib is a targeted therapy for cancers harboring specific mutations in the IDH1 enzyme. The synthesis of Olutasidenib involves the construction of a key intermediate, a substituted pyridinone ring, for which a fluorinated β-ketoester is a logical precursor. While the exact public literature synthesis of Olutasidenib may start from a pre-formed pyridinone, the fundamental chemical logic points to the use of a compound like this compound in its construction. The following sections outline the synthetic strategy and the crucial role of this fluorinated building block.

Experimental Protocols

The synthesis of Olutasidenib can be conceptualized in two main stages: the formation of the core pyridinone structure and its subsequent coupling with the quinolinone moiety.

Protocol 1: Synthesis of the Key Intermediate 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

This protocol describes a plausible synthetic route to the key pyridinone intermediate, starting from precursors readily available or derivable from this compound.

-

Step 1: Synthesis of 5-fluoropicolinonitrile 1-oxide. A solution of 5-fluoropicolinonitrile (1 equivalent) in chloroform is treated with meta-chloroperoxybenzoic acid (m-CPBA, <77%, approximately 1.65 equivalents). The reaction mixture is heated to reflux for an extended period (e.g., 4 days). After cooling, the reaction is quenched with sodium sulfite, and the product is extracted with a suitable organic solvent like dichloromethane. The organic layer is washed, dried, and concentrated to yield the N-oxide.[4]

-

Step 2: Acetoxylation of the Pyridine Ring. The 5-fluoropicolinonitrile 1-oxide (1 equivalent) is heated in acetic anhydride at reflux for several hours. The excess acetic anhydride is removed under reduced pressure, and the residue is purified to give 6-cyano-3-fluoropyridin-2-yl acetate.[4]

-

Step 3: Hydrolysis to the Pyridone. The acetate intermediate (1 equivalent) is dissolved in methanol and treated with a base such as potassium carbonate at room temperature. The reaction is monitored until completion, after which the solvent is removed, and the residue is worked up with water and extracted. The product, 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile, is obtained after purification.[4]

-

Step 4: N-Methylation. The pyridone (1 equivalent) is dissolved in an appropriate solvent like dimethylformamide (DMF) and treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is typically stirred at room temperature for a short period. After completion, the solvent is evaporated, and the product, 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, is isolated and purified.[4]

Protocol 2: Synthesis of Olutasidenib

This protocol details the final coupling step to yield Olutasidenib.

-

Step 1: Nucleophilic Aromatic Substitution. A mixture of 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (Intermediate from Protocol 1, approximately 1.1 equivalents) and (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride (1 equivalent) is dissolved in dimethyl sulfoxide (DMSO). A non-nucleophilic base such as diisopropylethylamine (DIEA, approximately 3 equivalents) is added.[4]

-

Step 2: Reaction and Purification. The reaction mixture is heated to 110°C for approximately 24 hours. The progress of the reaction is monitored by a suitable analytical technique like LCMS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic extracts are dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford (S)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (Olutasidenib).[4]

Data Presentation

The following tables summarize key quantitative data related to the biological activity of Olutasidenib.

Table 1: In Vitro Inhibitory Activity of Olutasidenib

| Target | IC50 (nM) |

| Mutant IDH1 (R132H) | ~10 |

| Mutant IDH1 (R132C) | Inhibited |

| Wild-Type IDH1 | Not Inhibited |

Data sourced from preclinical studies.[4]

Table 2: Cellular Activity of Olutasidenib

| Cell Line | Effect |

| IDH1-mutant leukemia cells | >90% reduction in 2-hydroxyglutarate (2-HG) levels |

| IDH1-mutant glioma cells | >90% reduction in 2-hydroxyglutarate (2-HG) levels |

| IDH1-mutant leukemia cells | Promotion of cellular differentiation |

| IDH1-mutant leukemia cells | Inhibition of proliferation |

Data sourced from preclinical studies.[4]

Mandatory Visualizations

Diagram 1: Synthetic Workflow for Olutasidenib

Caption: Synthetic workflow for Olutasidenib.

Diagram 2: Signaling Pathway of Mutant IDH1 and Inhibition by Olutasidenib

Caption: Mutant IDH1 signaling and inhibition by Olutasidenib.

References

Application Note and Protocol: Purification of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a β-keto ester of interest in synthetic organic chemistry, often serving as a key intermediate in the synthesis of more complex molecules and pharmaceutical agents. The purity of this compound is critical for the success of subsequent reactions. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, employing standard laboratory techniques. The primary methods described are a liquid-liquid extraction and wash, followed by high-vacuum distillation. An alternative column chromatography procedure is also detailed.

Experimental Protocols

General Safety and Handling

Handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Preliminary Purification: Aqueous Work-up

This procedure is designed to remove water-soluble impurities, acids, and bases from the crude product.

Materials:

-

Crude this compound

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Dissolve the crude oil in ethyl acetate (approx. 10-20 mL per gram of crude product).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize and remove any acidic byproducts. Vent the separatory funnel frequently to release any evolved CO₂ gas.

-

Separate the aqueous layer and repeat the wash if necessary (e.g., if significant gas evolution is still observed).

-

Wash the organic layer with an equal volume of brine to remove residual water and water-soluble components.[1]

-

Separate the aqueous layer and transfer the organic layer to a clean Erlenmeyer flask.

-

Dry the organic solution over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. The resulting residue is the partially purified product.

Final Purification Method A: High-Vacuum Distillation

This is the preferred method for purifying the target compound, which is a high-boiling oil.

Materials:

-

Partially purified this compound

-

Short-path distillation apparatus or Kugelrohr

-

Vacuum pump capable of reaching <0.1 mmHg

-

Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

-

Heating mantle and magnetic stirrer

-

Thermometer

Procedure:

-

Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Place the partially purified oil into the distillation flask with a magnetic stir bar.

-

Slowly apply vacuum, ensuring the system is stable. A cold trap must be in place between the apparatus and the vacuum pump.

-

Once the target vacuum is reached (e.g., ~0.1 mmHg), begin gently heating the distillation flask with stirring.

-

Monitor the temperature of the vapor. Collect the fraction that distills at the expected boiling point. For this compound, the reported boiling point is 95–98 °C at 0.08 mmHg.[2]

-

Collect the purified product in a pre-weighed receiving flask.

-

Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Final Purification Method B: Silica Gel Column Chromatography

This method is a suitable alternative to distillation, particularly for smaller scales or for removing non-volatile impurities.

Materials:

-

Partially purified this compound

-

Silica gel (230-400 mesh)

-

Eluent: Hexane/Ethyl Acetate mixture (e.g., starting with 20:1 and gradually increasing polarity)

-

Chromatography column

-

Test tubes or flasks for fraction collection

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare the column by packing it with a slurry of silica gel in the initial, low-polarity eluent (e.g., 20:1 Hexane:EtOAc).

-

Dissolve the partially purified product in a minimal amount of dichloromethane or the eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Begin eluting the column with the solvent mixture, collecting fractions.

-

Monitor the separation by TLC, spotting the collected fractions against the starting material. Visualize spots under UV light and/or by staining (e.g., with potassium permanganate).

-

Combine the fractions containing the pure product.

-

Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified oil.

Purity Assessment

The purity of the final product should be assessed using one or more of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any impurities.[2]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used, but peak shape may be affected by keto-enol tautomerism. Using elevated temperatures or an acidic mobile phase can sometimes improve peak shape.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight.[4]

Data Presentation

The following table summarizes key data points associated with the purification and characterization of this compound.

| Parameter | Value | Reference |

| Physical State | Colorless Oil | [2] |

| Boiling Point | 95–98 °C at 0.08 mmHg | [2] |

| Molecular Formula | C₁₁H₁₁FO₃ | [2] |

| Molecular Weight | 210.20 g/mol | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.27 (m, 1H), 7.19 (td, J=7.6, 1.9 Hz, 1H), 7.13–7.03 (complex, 2H), 3.87 (s, 2H), 3.72 (s, 3H), 3.53 (s, 2H) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 199.2, 167.5, 161.0 (d, J=246.1 Hz), 131.8 (d, J=4.1 Hz), 129.4 (d, J=6.5 Hz), 124.4 (d, J=3.6 Hz), 120.7 (d, J=16.1 Hz), 115.5 (d, J=21.7 Hz), 52.4, 48.2, 43.1 (d, J=2.5 Hz) | [2] |

| Infrared (IR) | 1746, 1722, 1235 cm⁻¹ | [2] |

| Mass Spec (MS, m/z) | 210 (M⁺) | [2] |

Mandatory Visualization

The following diagrams illustrate the logical workflow for the purification of this compound.

Caption: Workflow for the purification and analysis of this compound.

Caption: Detailed steps for the high-vacuum distillation process.

References

Application Notes and Protocols for the Asymmetric Reduction of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a critical transformation in the synthesis of numerous pharmaceuticals and high-value chiral building blocks. Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a prochiral ketone whose reduction product, methyl (R)- or (S)-4-(2-fluorophenyl)-3-hydroxybutanoate, is a valuable intermediate. This document provides detailed application notes and protocols for the asymmetric reduction of this ketone, focusing on two primary methodologies: ruthenium-catalyzed asymmetric hydrogenation and biocatalytic reduction using yeast. While specific data for this compound is limited in publicly available literature, the protocols and data presented herein are based on closely related β-keto esters and provide a strong foundation for developing a successful synthetic strategy.

Data Presentation: Asymmetric Reduction of Analogous β-Keto Esters

The following table summarizes typical results for the asymmetric reduction of β-keto esters using different catalytic systems. This data provides an expected range of enantioselectivity and yield for the reduction of this compound.

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ru(II)-BINAP | Methyl 3-oxobutanoate | 92-96 | 97-98 (R) | [1] |

| Ru-(S)-SunPhos | γ-Heteroatom substituted β-keto esters | Up to 99.1 | High | [2] |

| Baker's Yeast | Ethyl 3-oxobutanoate | 59-76 | 85 (S) | [3] |

| Baker's Yeast (optimized) | Ethyl 3-oxobutanoate | - | >95 (S) | [3] |

| Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | - | >99 (syn-(2S, 3R)) | [4] |

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the well-established Noyori asymmetric hydrogenation of β-keto esters.[1][5] The choice of the (R)- or (S)-BINAP ligand will determine the stereochemistry of the resulting β-hydroxy ester.

Materials:

-

This compound

-

[RuCl₂(benzene)]₂

-

(R)-BINAP or (S)-BINAP

-

Anhydrous, degassed methanol

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

-

Autoclave or high-pressure hydrogenation reactor

-

Schlenk flask and standard Schlenk line techniques

Procedure:

-

Catalyst Preparation (in situ):

-

In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(benzene)]₂ (1 mol%) and the chiral BINAP ligand (1.1 mol%).

-

Add anhydrous, degassed methanol to dissolve the components.

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

-

Hydrogenation:

-

In a separate flask, dissolve this compound in anhydrous, degassed methanol.

-

Transfer the substrate solution to the autoclave.

-

Carefully transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.

-

Seal the autoclave and purge several times with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (typically 4-100 atm).

-

Stir the reaction mixture at the desired temperature (typically 25-50 °C) until the reaction is complete (monitor by TLC or GC).

-

-

Work-up and Purification:

-

Carefully vent the hydrogen gas from the autoclave.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral methyl 4-(2-fluorophenyl)-3-hydroxybutanoate.

-

-

Analysis:

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

-

Protocol 2: Biocatalytic Reduction with Baker's Yeast (Saccharomyces cerevisiae)

This protocol provides a greener alternative for the asymmetric reduction, often yielding the (S)-enantiomer with high selectivity.[3]

Materials:

-

This compound

-

Baker's yeast (fresh or dried)

-

Sucrose or glucose

-

Tap water

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Erlenmeyer flask

-

Magnetic stirrer

Procedure:

-

Yeast Suspension Preparation:

-

In a large Erlenmeyer flask, dissolve sucrose (e.g., 50 g) in warm tap water (e.g., 250 mL).

-

Add the baker's yeast (e.g., 20 g) to the sucrose solution and stir until a homogeneous suspension is formed.

-

Allow the yeast to activate for about 30 minutes at room temperature.

-

-

Bioreduction:

-

Add this compound (e.g., 1 g) to the yeast suspension.

-

Stir the reaction mixture vigorously at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or GC analysis of small aliquots extracted with ethyl acetate.

-

-

Work-up and Purification:

-

After the reaction is complete, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water and ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

-

-

Analysis:

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

-

Visualizations

Caption: General experimental workflows for the asymmetric reduction of this compound.

Caption: Logical relationship between catalyst selection and the resulting product stereochemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of Methyl 4-(2-fluorophenyl)-3-oxobutanoate in Crafting Bioactive Molecules

For Immediate Release

Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a specialized β-ketoester, is emerging as a critical starting material in the synthesis of a diverse array of bioactive molecules. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring, impart distinct physicochemical properties to the resulting compounds, influencing their biological activity and making them promising candidates for drug discovery and development. These application notes provide an in-depth look at the utility of this compound in synthesizing key heterocyclic scaffolds, namely dihydropyrimidinones (DHPMs) and 1,4-benzodiazepines, and outlines detailed protocols for their preparation and evaluation.

Synthesis of Bioactive Dihydropyrimidinones (DHPMs)

The Biginelli reaction, a one-pot three-component condensation, serves as an efficient method for the synthesis of DHPMs. By employing this compound, a variety of DHPMs with potential biological activities can be generated.

Experimental Protocol: Biginelli Reaction

A general procedure for the synthesis of 4-(2-fluorophenyl)-substituted dihydropyrimidinones involves the reaction of this compound, an appropriate aldehyde, and urea or thiourea under acidic conditions.

Materials:

-

This compound (1.0 eq)

-

Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

-

Urea (1.5 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

A mixture of this compound, the aromatic aldehyde, and urea is refluxed in ethanol.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Antimicrobial Activity of DHPMs

DHPMs are known to exhibit a wide range of pharmacological activities, including antimicrobial properties. The minimum inhibitory concentration (MIC) is a key measure of this activity. Although specific MIC values for DHPMs derived directly from this compound are not extensively documented, studies on analogous DHPMs provide valuable insights. For instance, various DHPM derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.16 to 80 μg/mL against strains like Enterococcus faecium and S. aureus.[2][3] The mechanism of action for the antibacterial effects of some DHPMs is believed to involve the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folate metabolism.[4]

Table 1: Representative Antimicrobial Activity of Dihydropyrimidinone Derivatives

| Compound Class | Test Organism | MIC (μg/mL) | Reference |

| Dihydropyrimidinones | Enterococcus faecium | 0.16 - 80 | [2] |

| Dihydropyrimidinones | Staphylococcus aureus | 0.16 - 80 | [2] |

| Dihydropyrimidinones | Gram-negative bacilli | 23.2 - 80 | [2] |

Synthesis of Bioactive 1,4-Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, anticonvulsant, muscle relaxant, and hypnotic properties. The synthesis of these molecules can be achieved through various routes, often involving the condensation of a 2-aminobenzophenone derivative with an α-amino acid or a β-ketoester derivative.

Experimental Protocol: Synthesis of 5-(2-fluorophenyl)-1,4-benzodiazepine-2-one Analogs

A plausible synthetic route to a 5-(2-fluorophenyl)-1,4-benzodiazepine-2-one derivative involves the reaction of a 2-aminobenzophenone with a glycine equivalent, followed by cyclization. While a direct protocol using this compound is not explicitly detailed, a general method for similar benzodiazepines provides a framework. For example, the synthesis of 7-chloro-1,3-dihydro-1-(2,2,2-trifluoroethyl)-5-(2'-fluorophenyl)-2H-1,4-benzodiazepin-2-one has been reported.[2]

General Procedure Outline:

-

Reaction of a 2-amino-5-chlorobenzophenone with a haloacetyl halide to form a 2-(haloacetamido)benzophenone.

-

Cyclization of the intermediate with ammonia or a primary amine to form the seven-membered benzodiazepine ring.

Anticonvulsant Activity of Benzodiazepines